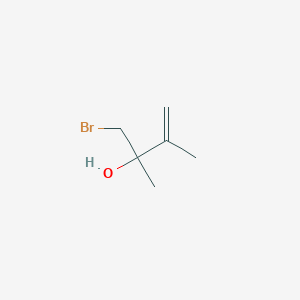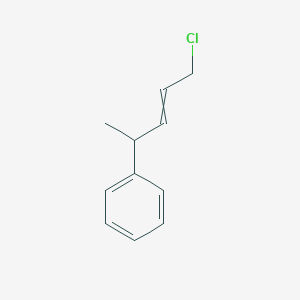
(5-Chloropent-3-en-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloropent-3-en-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a 5-chloropent-3-en-2-yl group. This compound is of interest due to its unique structure, which combines a chlorinated alkene with an aromatic ring, making it a valuable intermediate in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for (5-Chloropent-3-en-2-yl)benzene involves the reaction of 1-phenylethan-1-ol with (1-chloroallyl)trimethylsilane. This reaction is catalyzed by homogeneous Scandium triflate (Sc(OTf)3) under mild and neutral conditions. The reaction proceeds via the formation of a β-silyl-substituted carbocation intermediate, which then undergoes allylation to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of scalable catalytic processes, such as those involving Scandium triflate, is likely to be employed due to their efficiency and mild reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Chloropent-3-en-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The alkene group can be oxidized to form epoxides or diols.
Reduction Reactions: The alkene group can be reduced to form saturated hydrocarbons.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines can replace the chlorine atom under basic conditions.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the alkene group.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the alkene group.
Major Products
Substitution: Products include hydroxylated or aminated derivatives.
Oxidation: Products include epoxides or diols.
Reduction: Products include saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(5-Chloropent-3-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules due to its unique structure.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (5-Chloropent-3-en-2-yl)benzene exerts its effects involves the formation of reactive intermediates, such as carbocations, during chemical reactions. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and products. The pathways involved often include electrophilic aromatic substitution and nucleophilic addition reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Chloropent-4-en-2-yl)benzene
- (5-Chloropent-2-en-2-yl)benzene
- (5-Chloropent-3-en-1-yl)benzene
Uniqueness
(5-Chloropent-3-en-2-yl)benzene is unique due to the position of the chlorine atom and the double bond within the pentenyl group. This specific arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
143701-19-3 |
|---|---|
Molekularformel |
C11H13Cl |
Molekulargewicht |
180.67 g/mol |
IUPAC-Name |
5-chloropent-3-en-2-ylbenzene |
InChI |
InChI=1S/C11H13Cl/c1-10(6-5-9-12)11-7-3-2-4-8-11/h2-8,10H,9H2,1H3 |
InChI-Schlüssel |
HFZXKDHVFPQJIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=CCCl)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B12551501.png)
![5-Iodo-1-[(4-methoxyphenyl)methyl]-1h-tetrazole](/img/structure/B12551508.png)
![2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine](/img/structure/B12551511.png)

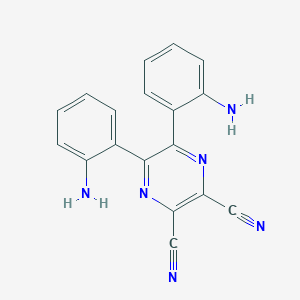
![Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B12551537.png)
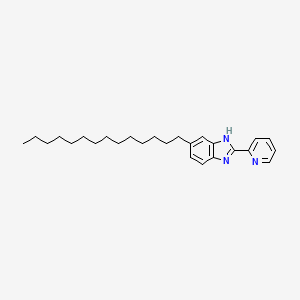
![(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12551545.png)
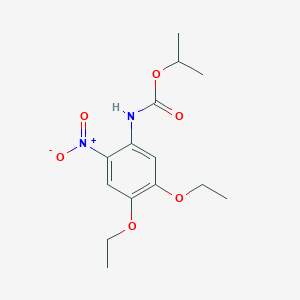
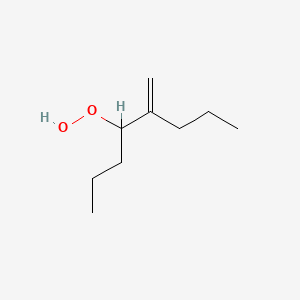
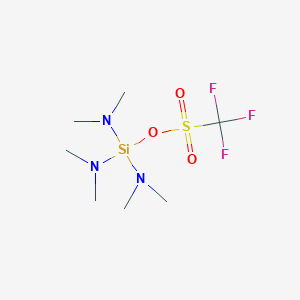

![Benzene, 1-[(2,2-dimethyl-6-methylenecyclohexyl)methyl]-4-methoxy-](/img/structure/B12551558.png)
